Thiambutosine
Overview
Description
Thiambutosine is a carbanilide derivative with the molecular formula C19H25N3OS and a molecular weight of 343.486 g/mol . It is known for its antituberculous properties and has been patented by Imperial Chemical Industries Ltd. as an antituberculous agent . The compound is also referred to as 1-(4-butoxyphenyl)-3-(4-dimethylaminophenyl)thiourea .
Preparation Methods
The synthesis of thiambutosine involves the reaction of 4-butoxyaniline with 4-dimethylaminophenyl isothiocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of this compound .
In industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Thiambutosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thiourea derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the butoxy or dimethylamino groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiourea derivatives .
Scientific Research Applications
Thiambutosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiourea derivatives.
Biology: this compound is studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: The compound is investigated for its potential use in combination therapies for tuberculosis and leprosy.
Mechanism of Action
Thiambutosine exerts its effects by inhibiting the growth of Mycobacterium tuberculosis. The compound targets the bacterial cell wall synthesis pathway, disrupting the formation of essential components and leading to cell death. This compound also interferes with the bacterial DNA replication process, further inhibiting bacterial growth .
Comparison with Similar Compounds
Thiambutosine is similar to other thiourea derivatives such as thiacetazone and thiocarlide. it is unique in its slower development of resistance in Mycobacterium tuberculosis compared to these compounds . Other similar compounds include:
Thiacetazone: Known for its antituberculous properties but with a higher rate of resistance development.
Thiocarlide: Another thiourea derivative with antimicrobial properties but less effective in combination therapies.
This compound’s unique properties make it a valuable compound in the fight against tuberculosis and other bacterial infections.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198175 | |
Record name | Thiambutosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-89-0 | |
Record name | N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiambutosine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiambutosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiambutosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiambutosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIAMBUTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92J960C7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of thiambutosine against Mycobacterium leprae?
A1: While the exact mechanism remains unclear, research suggests this compound might operate similarly to other antimycobacterial agents like thiacetazone. These agents potentially interfere with the synthesis of essential components within the mycobacteria, ultimately inhibiting their growth and multiplication. [, ]
Q2: What are the downstream effects of this compound on Mycobacterium leprae?
A2: this compound's action leads to a decrease in the number of viable M. leprae in patients. Studies show a reduction in the bacterial index and an increase in the granularity of acid-fast bacilli in patients undergoing this compound treatment. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H27N3OS and a molecular weight of 357.51 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies have employed spectrophotometry to analyze this compound. One method involves reacting this compound with 2,3-dichloro-1,4-naphthoquinone in an ethanolic medium, followed by alkalization with ethanolic ammonia solution. This reaction results in a purple color with an absorption maximum at 540 nm, allowing for quantitative analysis. []
Q5: How is this compound absorbed and metabolized in the body?
A5: Oral this compound exhibits limited absorption, with only around 10% of the administered dose being absorbed. [] The butoxy group undergoes rapid metabolism, resulting in water-soluble p-dimethylaminodiphenyl thioureas that are readily excreted in urine. [] Intramuscular injection of this compound, formulated as a suspension in arachis oil, offers an alternative route of administration, potentially improving absorption. []
Q6: How is this compound excreted?
A6: Approximately 75% of orally administered this compound is excreted unchanged in feces. [] The remaining portion is metabolized into water-soluble compounds and excreted in urine. [] Research indicates that biliary excretion of this compound and its metabolites does not occur in humans. []
Q7: Is there a risk of developing resistance to this compound?
A7: Yes, the emergence of resistance to this compound has been observed. Prolonged treatment with this compound can lead to the selection of resistant M. leprae strains, potentially resulting in treatment failure. [, ]
Q8: Does cross-resistance occur between this compound and other antileprosy drugs?
A8: Yes, cross-resistance has been reported between this compound and other drugs, including dapsone, thiacetazone, ethionamide, and prothionamide. [, , ] This cross-resistance highlights the need for careful drug selection and monitoring for the development of resistance in patients undergoing long-term leprosy treatment.
Q9: Are there any specific drug delivery strategies being explored for this compound?
A9: Intramuscular injection of this compound formulated as a suspension in arachis oil has been explored as a potential approach to improve its absorption and bioavailability. []
Q10: What analytical methods are used to quantify this compound?
A10: Spectrophotometry has been employed for the quantitative determination of this compound. []
Q11: What are the alternatives to this compound in leprosy treatment?
A11: Several alternatives to this compound are available for leprosy treatment, including dapsone, clofazimine, rifampicin, and other antimycobacterial agents. The choice of treatment depends on various factors, including the type and severity of leprosy, drug susceptibility, patient tolerance, and the potential for drug interactions. [, , , , ]
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